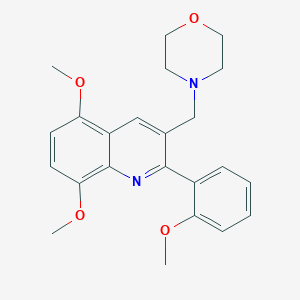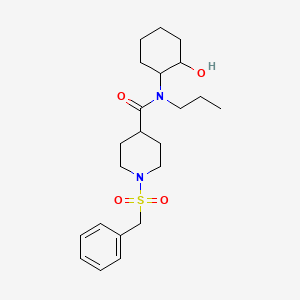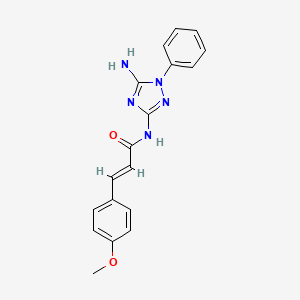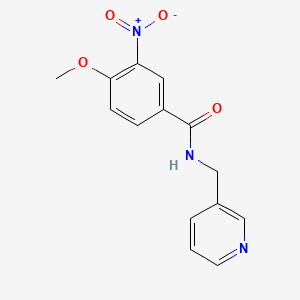![molecular formula C15H25N5O2S B5608523 4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5608523.png)
4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader category of substances that have drawn attention for their diverse applications, including medicinal chemistry. Its structure incorporates several functional groups that contribute to its unique properties and potential applications. This analysis will exclude aspects related to drug use, dosage, and side effects, focusing solely on the compound's synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves innovative methods that can offer moderate to excellent yields. For instance, the aminosulfonylation of alkenyl sulfonamides, using iodine as a catalyst and TBHP as the oxidant, has been reported to produce various sulfonylmethyl derivatives, including piperidines and pyrrolidines, highlighting a potential pathway for synthesizing compounds with structural similarities to the one of interest (Zhong-Qi Xu et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" often features intricate arrangements of atoms and bonds. For example, certain pyrimidine derivatives exhibit potent P2Y12 antagonist properties, indicating a precise molecular arrangement conducive to biological activity (J. J. Parlow et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to the formation of compounds with varied biological activities. The structure-activity relationships are often explored to fine-tune pharmacokinetic and physicochemical properties, underscoring the compound's reactivity and potential for further modification (J. Matsumoto & S. Minami, 1975).
Physical Properties Analysis
The synthesis and characterization of derivatives similar to the compound of interest have led to insights into their physical properties. For instance, investigations into pyrrolo[2,3-b]pyridine derivatives intended for imaging dopamine D4 receptors highlight the methods for determining specific radioactivity and radiochemical purity, which are crucial for understanding the compound's physical behavior (O. Eskola et al., 2002).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are significantly influenced by their molecular structure. Studies focusing on the immunosuppressive activity of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues reveal the potential for medicinal chemistry optimization based on their chemical characteristics (Miyeon Jang et al., 2010).
Propriétés
IUPAC Name |
4-(4-propylsulfonylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-2-13-23(21,22)20-11-9-18(10-12-20)14-5-6-16-15(17-14)19-7-3-4-8-19/h5-6H,2-4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFLVUBIJCSANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{7-methyl-3-[(4-methylphenyl)thio]-1H-indol-2-yl}propanoate](/img/structure/B5608444.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5608451.png)

![2,2-dimethylpropyl (4aS*,7aR*)-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5608464.png)
![N-(4-{[4-(diethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5608474.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-phenyl-1,3-thiazol-2-yl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5608476.png)



![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-(2-pyridinylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5608484.png)
![N-1H-benzimidazol-2-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608486.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate](/img/structure/B5608487.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5608496.png)
